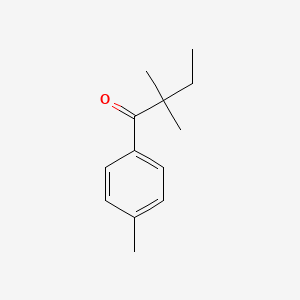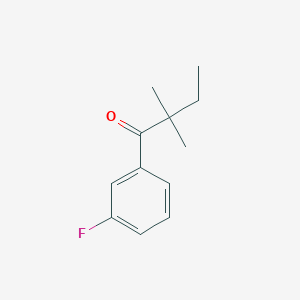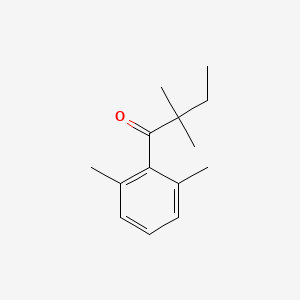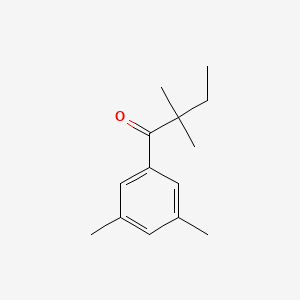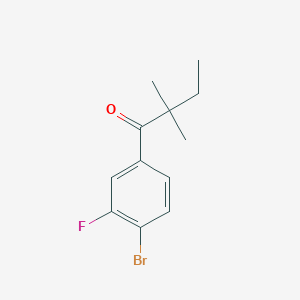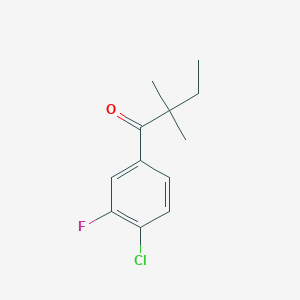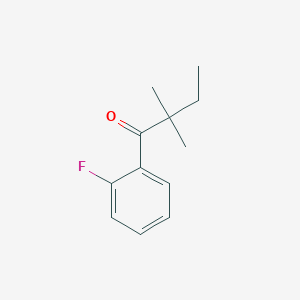
4-Chloro-2-fluorophenyl cyclobutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluorophenyl cyclobutyl ketone is a useful research compound. Its molecular formula is C11H10ClFO and its molecular weight is 212.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Cyclohexene Derivatives
A study by Fujiwara and Takeda (1990) demonstrates the synthesis of various 1,2-disubstituted 4-acyl-1-cyclohexenes through the ethylaluminum dichloride-promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones. This methodology could be applicable to the synthesis of derivatives involving 4-Chloro-2-fluorophenyl cyclobutyl ketone, offering a route to explore novel compounds with potential pharmacological properties T. Fujiwara, T. Takeda, 1990.
Ketamine Derivatives for Enhanced Recovery
Research by Moghimi et al. (2014) on the development of ketamine derivatives highlights the synthesis of fluoroderivatives of ketamine, indicating the potential of fluorophenyl groups in the development of novel anesthetics. The incorporation of a chloro-fluorophenyl group into cyclobutyl ketone frameworks could lead to the discovery of new compounds with improved pharmacokinetic profiles or reduced side effects A. Moghimi, Siyavash Rahmani, Reza Zare, M. Sadeghzadeh, 2014.
Novel Fluorinated Aromatic Ketones
Zhai Zhi-we's (2013) synthesis and structural characterization of a novel fluorinated aromatic ketone provides a foundation for the exploration of structurally similar compounds, including this compound. The study highlights the potential of fluorinated ketones in various fields, including materials science and medicinal chemistry Zhai Zhi-we, 2013.
Polyaryletherketones Synthesis
The work by Attwood et al. (1981) on the synthesis and properties of polyaryletherketones showcases the versatility of ketone compounds in polymer science. The introduction of specific halogenated phenyl groups, such as the 4-Chloro-2-fluorophenyl moiety, into cyclobutyl ketones may enhance the properties of resulting polymers, offering new avenues for material development T. E. Attwood, P. C. Dawson, J. Freeman, L. Hoy, J. Rose, P. A. Staniland, 1981.
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-fluorophenyl cyclobutyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the stability and activity of certain proteins, leading to changes in cellular behavior . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action . Understanding these interactions is crucial for developing targeted therapies and studying its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for studying its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDTVMUWSRHOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642545 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-09-8 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

